

Application Notes: Quantification of Lipids Using 10-Nonadecanone as an Internal Standard

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Compound of Interest

Compound Name: **10-Nonadecanone**

Cat. No.: **B1346682**

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Introduction

In analytical chemistry, particularly in the quantification of fatty acids and other lipids by gas chromatography-mass spectrometry (GC-MS), the use of an internal standard (IS) is crucial for achieving accurate and precise results. An internal standard is a compound with similar chemical and physical properties to the analytes of interest, which is added in a known amount to all samples, calibrators, and quality controls. This allows for the correction of variations that may occur during sample preparation, extraction, and instrumental analysis.

10-Nonadecanone, a 19-carbon ketone, is a suitable internal standard for the analysis of long-chain fatty acids and other lipid molecules. Its key properties for this application include:

- Structural Similarity: Its long hydrocarbon chain mimics the chromatographic behavior of long-chain fatty acids and their derivatives.
- Chemical Inertness: The ketone functional group is relatively stable under the derivatization conditions typically used for fatty acid analysis.
- Non-endogenous Nature: **10-Nonadecanone** is not naturally present in most biological samples, which prevents interference with the measurement of endogenous analytes.
- Distinct Mass Spectrum: It produces a unique mass spectrum upon electron ionization, allowing for its selective detection and quantification.

These application notes provide a detailed protocol for the use of **10-Nonadecanone** as an internal standard for the quantitative analysis of fatty acids in biological matrices by GC-MS.

Experimental Protocols

Materials and Reagents

- **10-Nonadecanone** (Internal Standard, ≥98% purity)
- Fatty acid standards (individual or as a mixture)
- Hexane (HPLC grade)
- Methanol (HPLC grade)
- Chloroform (HPLC grade)
- 2:1 (v/v) Chloroform:Methanol
- 0.9% NaCl solution
- BF_3 -methanol (14% w/v) or Methanolic HCl (2.5%)
- Anhydrous sodium sulfate
- Nitrogen gas (high purity)

Preparation of Standard Solutions

- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **10-Nonadecanone** and dissolve it in 10 mL of hexane.
- Internal Standard Working Solution (100 $\mu\text{g/mL}$): Dilute 1 mL of the IS stock solution to 10 mL with hexane.
- Fatty Acid Calibration Standards (0.1 - 50 $\mu\text{g/mL}$): Prepare a series of calibration standards by diluting a stock solution of the target fatty acids in hexane.

Sample Preparation and Lipid Extraction (Folch Method)

- To 100 μ L of the biological sample (e.g., plasma, serum, tissue homogenate), add 10 μ L of the **10-Nonadecanone** internal standard working solution (100 μ g/mL).
- Add 2 mL of 2:1 (v/v) chloroform:methanol and vortex vigorously for 2 minutes.
- Add 0.5 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 5 minutes to induce phase separation.
- Carefully collect the lower organic layer (chloroform phase) into a clean glass tube.
- Dry the collected organic phase under a gentle stream of nitrogen at 40°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

- To the dried lipid extract, add 1 mL of 14% BF_3 -methanol (or 2.5% methanolic HCl).
- Seal the tube tightly and heat at 60°C for 30 minutes.
- Cool the tube to room temperature and add 1 mL of deionized water and 1 mL of hexane.
- Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
- Transfer the upper hexane layer containing the FAMEs and the internal standard to a new tube.
- Dry the hexane extract over anhydrous sodium sulfate and transfer to a GC vial for analysis.

GC-MS Analysis

- Gas Chromatograph: Agilent 7890B GC system or equivalent.
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent.
- Injector: Split/splitless injector, operated in splitless mode at 250°C.
- Oven Program:
 - Initial temperature: 100°C, hold for 2 minutes.

- Ramp 1: 10°C/min to 250°C.
- Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the target FAMEs and **10-Nonadecanone**.

Data Presentation

The following tables present representative data for the validation of an analytical method using **10-Nonadecanone** as an internal standard for the quantification of major fatty acids.

Table 1: Method Validation Parameters for Fatty Acid Quantification

| Analyte (as FAME) | Retention Time (min) | Calibration Range (µg/mL) | R ² | LOD (µg/mL) | LOQ (µg/mL) |
|-----------------------|----------------------|---------------------------|----------------|-------------|-------------|
| Palmitic Acid (C16:0) | 16.5 | 0.1 - 50 | 0.998 | 0.03 | 0.1 |
| Stearic Acid (C18:0) | 18.2 | 0.1 - 50 | 0.997 | 0.04 | 0.1 |
| Oleic Acid (C18:1) | 18.0 | 0.1 - 50 | 0.999 | 0.03 | 0.1 |
| Linoleic Acid (C18:2) | 17.8 | 0.1 - 50 | 0.998 | 0.05 | 0.1 |
| 10-Nonadecano ne (IS) | 19.1 | - | - | - | - |

Table 2: Accuracy and Precision Data

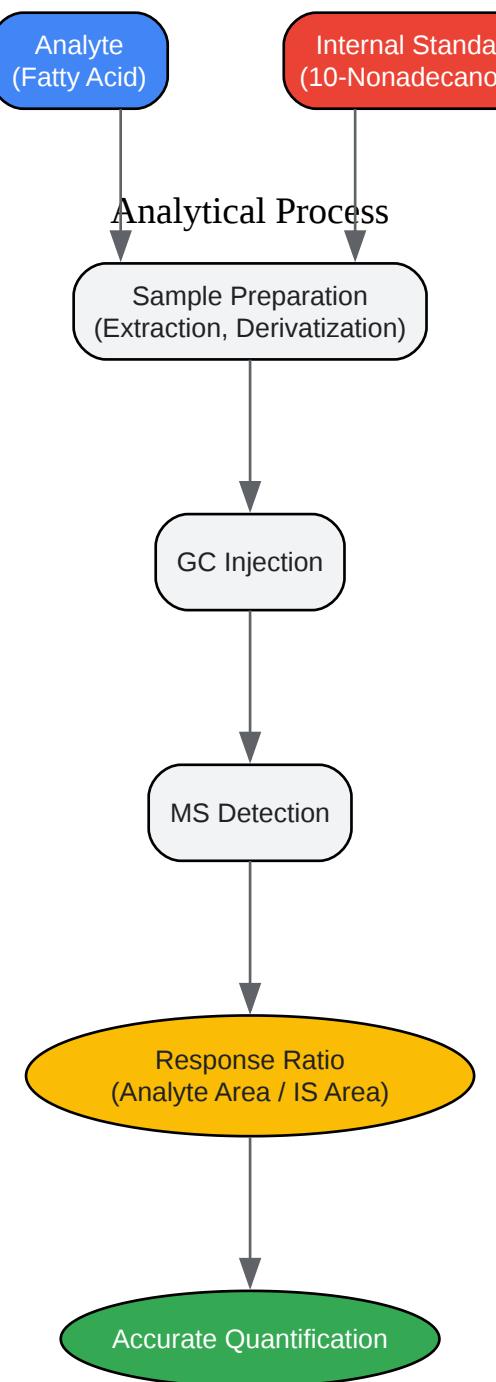
| Analyte | Spiked Concentration ($\mu\text{g/mL}$) | Measured Concentration ($\mu\text{g/mL}$, mean $\pm \text{SD}$, $n=6$) | Accuracy (%) | Precision (RSD%) |
|---------------|---|--|--------------|------------------|
| Palmitic Acid | 0.5 | 0.48 ± 0.03 | 96.0 | 6.3 |
| 10 | 10.2 ± 0.5 | 102.0 | 4.9 | |
| 40 | 39.5 ± 1.8 | 98.8 | 4.6 | |
| Oleic Acid | 0.5 | 0.51 ± 0.04 | 102.0 | 7.8 |
| 10 | 9.7 ± 0.6 | 97.0 | 6.2 | |
| 40 | 41.1 ± 2.1 | 102.8 | 5.1 | |

Mandatory Visualizations



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Caption: General experimental workflow for fatty acid analysis.



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Caption: Principle of internal standard quantification.

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